4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common approach is the condensation of an appropriate amine with a bicyclic anhydride, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to tailor the compound’s properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.3.1]non-3-enes: These compounds share a similar bicyclic core but differ in their functional groups and overall structure.
Bicyclo[3.1.1]heptanes: These compounds are structurally related but lack the amino and dioxo functionalities present in 4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11N3O4 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
4-amino-2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11N3O4/c15-8-3-1-2-7-9(8)12(20)17(11(7)19)14-4-6(5-14)10(18)16-13(14)21/h1-3,6H,4-5,15H2,(H,16,18,21) |
InChI Key |
VZLYXMUNWICION-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C(=O)NC2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)N |
Origin of Product |
United States |
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